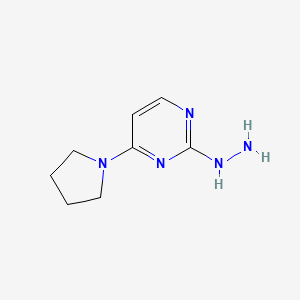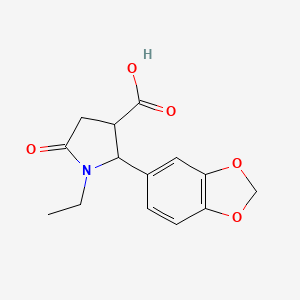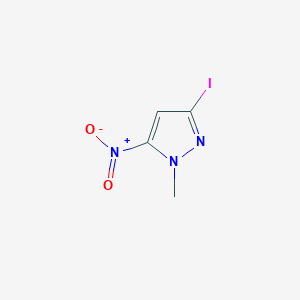![molecular formula C15H18F2N2O2 B12222699 4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12222699.png)
4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a difluorocyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4,4-Difluorocyclohexanecarbonyl Chloride: This step involves the reaction of 4,4-difluorocyclohexanone with thionyl chloride to form the corresponding acyl chloride.
Azetidine Ring Formation: The acyl chloride is then reacted with azetidine to form the azetidin-3-yl ketone intermediate.
Pyridine Ring Introduction: The final step involves the reaction of the azetidin-3-yl ketone with 4-hydroxypyridine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid: This compound shares the difluorocyclohexane moiety but differs in the presence of a piperidine ring instead of an azetidine ring.
Pyraclostrobin: Although structurally different, pyraclostrobin also contains a pyridine ring and is used as a fungicide.
Uniqueness
4-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H18F2N2O2 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)5-1-11(2-6-15)14(20)19-9-13(10-19)21-12-3-7-18-8-4-12/h3-4,7-8,11,13H,1-2,5-6,9-10H2 |
InChI Key |
JXIROBCSIAEMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)OC3=CC=NC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12222617.png)

![Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B12222653.png)
![1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12222661.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B12222663.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222673.png)
![2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12222676.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12222677.png)

![1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12222684.png)

![2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12222713.png)
![2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12222718.png)
![5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12222725.png)
